Cas no 53591-98-3 (1,1'-Biphenyl,2-bromo-4-fluoro-)

1,1'-Biphenyl,2-bromo-4-fluoro- structure
53591-98-3 structure
Product Name:1,1'-Biphenyl,2-bromo-4-fluoro-
CAS No:53591-98-3
MF:C12H8BrF
MW:251.094326019287
CID:370613
PubChem ID:104543
Update Time:2025-04-19

1,1'-Biphenyl,2-bromo-4-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2-bromo-4-fluoro-
    • 2-bromo-4-fluoro-1,1'-biphenyl
    • 2-bromo-4-fluoro-1-phenylbenzene
    • 2-bromo-4-fluorobiphenyl
    • 7QV72TL0BQ
    • UNII-7QV72TL0BQ
    • EINECS 258-655-5
    • MFCD03411552
    • E89677
    • 1,1'-BIPHENYL, 2-BROMO-4-FLUORO-
    • DTXSID50201808
    • NS00058747
    • 53591-98-3
    • CS-0190134
    • Inchi: 1S/C12H8BrF/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H
    • InChI Key: IGMOABJCVUOIRU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 249.97934
  • Monoisotopic Mass: 249.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.433
  • Boiling Point: 291.3°Cat760mmHg
  • Flash Point: 133.7°C
  • Refractive Index: 1.583
  • PSA: 0

1,1'-Biphenyl,2-bromo-4-fluoro- Pricemore >>

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